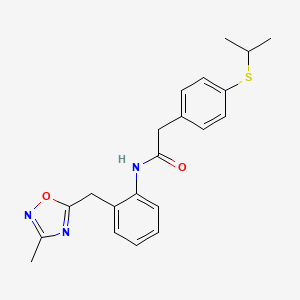
2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic molecule with intriguing structural properties. Its unique arrangement of functional groups imparts it with potential utility in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The initial step might include the protection of functional groups, followed by the strategic incorporation of the isopropylthio and oxadiazole moieties. Reaction conditions such as temperature, solvent, and catalysts are crucial, often optimized through trial and error to maximize yield and purity.
Industrial Production Methods: For industrial-scale production, the synthetic route must be economically viable and environmentally sustainable. This could involve high-throughput continuous flow reactors, which offer better control over reaction conditions and scalability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfur atom in the isopropylthio group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Various reduction reactions may target the oxadiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the phenyl rings and the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions (e.g., polar aprotic solvents, acidic or basic catalysts).
Major Products: The products formed depend on the specific reactions undertaken. Oxidation may yield sulfoxides or sulfones, while reduction could lead to altered oxadiazole structures. Substitution reactions might introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide has several applications:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential as a biochemical probe to investigate the function of certain enzymes or receptors.
Medicine: Exploration of its efficacy as a pharmaceutical agent in treating specific diseases.
Industry: Uses in material science for the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The compound's mechanism of action will largely depend on its specific application. In a medicinal context, it could interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved might include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide can be compared with other structurally related compounds like those containing different substituents on the phenyl rings or variations in the oxadiazole moiety.
Uniqueness:
The unique combination of the isopropylthio group with the oxadiazole and phenylacetamide core sets this compound apart, potentially conferring distinct reactivity and biological activity.
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14(2)27-18-10-8-16(9-11-18)12-20(25)23-19-7-5-4-6-17(19)13-21-22-15(3)24-26-21/h4-11,14H,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTQBGRLEAPTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














